molecular formula C10H16ClN3 B1487878 2-chloro-N-hexylpyrimidin-4-amine CAS No. 1341317-45-0

2-chloro-N-hexylpyrimidin-4-amine

Cat. No. B1487878
CAS RN: 1341317-45-0
M. Wt: 213.71 g/mol
InChI Key: VNTRDJSNWNATOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-hexylpyrimidin-4-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-hexylpyrimidin-4-amine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has a hexyl group (six carbon alkyl chain) and a chlorine atom attached to it .

Scientific Research Applications

Organic Synthesis

“2-chloro-N-hexylpyrimidin-4-amine” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Pharmaceuticals

This compound is also used in the pharmaceutical industry . It serves as a building block in the synthesis of various drugs. However, the specific drugs that use this compound are not mentioned in the available resources.

Agrochemicals

In the field of agrochemicals , “2-chloro-N-hexylpyrimidin-4-amine” is used as an intermediate . It helps in the production of various agrochemicals, contributing to the development of more effective pesticides and fertilizers.

Dyestuff Fields

The compound is used in dyestuff fields . It can serve as a precursor or an intermediate in the synthesis of dyes.

Palladium-Catalyzed Cyanation

“2-chloro-N-hexylpyrimidin-4-amine” is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This reaction is significant in the field of organic chemistry.

Antimicrobial Reagents

While the specific use of “2-chloro-N-hexylpyrimidin-4-amine” is not mentioned, similar compounds like Schiff bases and their metal complexes have been used as antimicrobial reagents .

properties

IUPAC Name

2-chloro-N-hexylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-7-12-9-6-8-13-10(11)14-9/h6,8H,2-5,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTRDJSNWNATOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-hexylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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